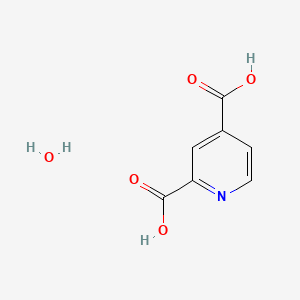

2,4-Pyridinedicarboxylic acid monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition and Modulation

-OG is a crucial metabolite involved in various cellular processes, including energy metabolism and gene regulation. 2,4-PDCA monohydrate structurally mimics 2-OG, allowing it to interact with and potentially inhibit enzymes that depend on 2-OG for their activity. This property makes 2,4-PDCA monohydrate a valuable tool for studying these enzymes and their roles in cellular function. Researchers are exploring the potential of 2,4-PDCA monohydrate to modulate the activity of enzymes involved in:

Histone demethylases

These enzymes play a critical role in gene expression by removing methyl groups from histones, proteins that package DNA in chromosomes. 2,4-PDCA monohydrate may be useful in understanding how these enzymes function and developing drugs that target them for therapeutic purposes [].

Dioxygenases

This class of enzymes utilizes oxygen to perform various reactions in the body. Some dioxygenases are dependent on 2-OG for their activity. Studies suggest that 2,4-PDCA monohydrate may inhibit specific dioxygenases, potentially impacting processes like collagen biosynthesis and hypoxia signaling [].

2,4-Pyridinedicarboxylic acid monohydrate, also known as Lutidinic acid, is a chemical compound with the molecular formula C₇H₇NO₅ and a molecular weight of approximately 185.13 g/mol. This compound is characterized by its two carboxylic acid functional groups (-COOH) located at the 2 and 4 positions of the pyridine ring. The presence of a water molecule in its structure classifies it as a monohydrate, which affects its physical properties such as solubility and stability .

The compound appears as a crystalline solid and is soluble in water, with a reported solubility of about 2.49 g/L at 25 °C . Its melting point ranges between 246 °C to 249 °C, indicating its thermal stability .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: The carboxylic groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

- Formation of Amides: Reacting with amines can lead to the formation of amides.

These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties.

Research indicates that 2,4-Pyridinedicarboxylic acid monohydrate exhibits various biological activities, including:

- Antioxidant Properties: It has been studied for its potential antioxidant effects, which may protect cells from oxidative stress.

- Antimicrobial Activity: Some studies suggest it possesses antimicrobial properties against certain bacteria and fungi.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be relevant in drug design and development.

These biological activities highlight its potential therapeutic applications.

2,4-Pyridinedicarboxylic acid monohydrate can be synthesized through several methods:

- Oxidation of Pyridine Derivatives: Starting from pyridine or its derivatives, oxidation reactions can introduce carboxylic groups at the desired positions.

- Cyclization Reactions: Utilizing appropriate precursors that undergo cyclization can yield the pyridine ring with carboxylic acid functionalities.

- Hydrolysis of Esters: Starting from diesters of pyridine derivatives, hydrolysis can yield the dicarboxylic acid form.

Each method may vary in yield and purity depending on the reaction conditions used.

The applications of 2,4-Pyridinedicarboxylic acid monohydrate are diverse:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.

- Agricultural Chemicals: Used in developing herbicides and pesticides.

- Biochemical Research: Employed in proteomics research and as a reagent in biochemical assays .

- Industrial

Interaction studies involving 2,4-Pyridinedicarboxylic acid monohydrate focus on its behavior with other compounds:

- Metal Complexation: It can form complexes with transition metals, which may enhance its catalytic properties or stability.

- Drug Interactions: Investigations into how it interacts with various drugs are crucial for understanding potential side effects or enhancing efficacy.

These studies are essential for assessing safety profiles and optimizing its use in formulations.

Several compounds share structural features with 2,4-Pyridinedicarboxylic acid monohydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid | C₇H₆N₂O₄ | Has carboxylic groups at different positions on the pyridine ring. |

| 3-Hydroxy-2-pyridinecarboxylic acid | C₆H₅NO₃ | Contains a hydroxyl group along with a carboxylic group, affecting solubility. |

| Nicotinic acid | C₆H₅NO₂ | A simpler structure with only one carboxyl group; widely used in nutrition. |

These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The unique positioning of functional groups in 2,4-Pyridinedicarboxylic acid monohydrate contributes to its distinct properties and potential uses in research and industry.

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant